
(4-(噻唑-2-氧基)苯基)(4-(3-(三氟甲基)苯基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
I. 引言 化合物“(4-(噻唑-2-氧基)苯基)(4-(3-(三氟甲基)苯基)哌嗪-1-基)甲酮”是一种复杂的有机分子。它包含多个官能团,包括噻唑基、苯基、哌嗪基和三氟甲基。 这些基团共同赋予该化合物独特的化学性质,并在科学研究中具有潜在应用 .
II. 抗菌潜力 该化合物的重要应用之一是其作为抗菌剂的潜力。 化合物中噻唑基的存在可能有助于其抗菌活性 .
III. 抗氧化活性 该化合物也可能表现出抗氧化活性。 这种性质在食品保存、化妆品和制药等领域可能会有益,因为氧化过程会导致产品降解 .
IV. 用于合成其他化合物 该化合物可以用作合成其他复杂有机化合物的起始原料。 其独特的结构和官能团使其成为有机合成中的宝贵化合物 .
V. 潜在的抗真菌作用 supreme taught tri TP ----: often Philosophical … the 抗真菌潜力 该化合物已被用于研究其抗真菌特性。 研究发现,该化合物可用作抗真菌剂 .
VI. 制药应用 由于其潜在的抗菌和抗氧化活性,该化合物可用于制药行业。 它可用于开发具有抗菌和抗氧化特性的新药 .
VII. 研究与开发 该化合物的潜在应用仍在研究中。 随着进一步的研究,该化合物的应用范围可以得到扩展 .
作用机制
Target of Action
Compounds with thiazole rings have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
(4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to cause changes in cellular function, such as alterations in gene expression and enzyme activity, which can persist even after the compound is removed .
Dosage Effects in Animal Models
The effects of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can cause toxic or adverse effects, such as oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being beneficial and high doses being harmful .
Metabolic Pathways
(4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of drugs and endogenous compounds . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of (4-(Thiazol-2-yloxy)phenyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it affects mitochondrial function and energy production . Additionally, it can be directed to the nucleus, where it influences gene expression and cellular signaling pathways .
属性
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)16-2-1-3-17(14-16)26-9-11-27(12-10-26)19(28)15-4-6-18(7-5-15)29-20-25-8-13-30-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYMIHFEGLIYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
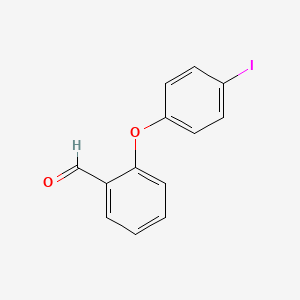
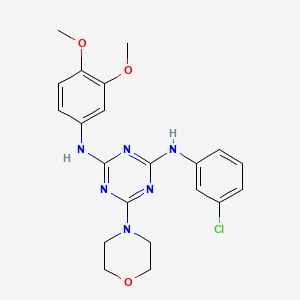
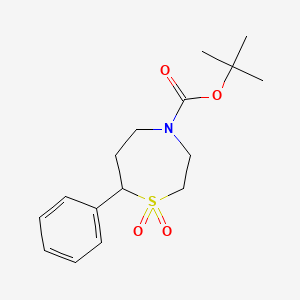
![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)
![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)

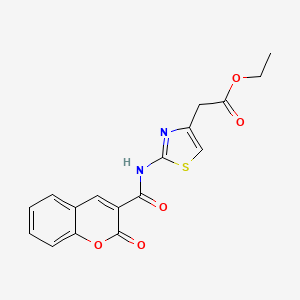

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2565885.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)
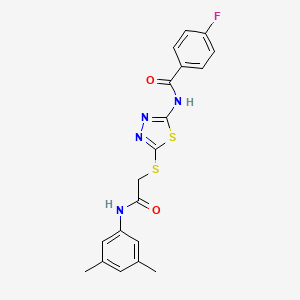
![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)
![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)
